2-N-(4-chlorophenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
2-N-(4-chlorophenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with a chlorophenyl group and a pyridinylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(4-chlorophenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Triazine Core: The triazine ring is often synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Substitution Reactions: The chlorophenyl group is introduced via nucleophilic substitution reactions, where a suitable chlorinated aromatic compound reacts with the triazine core.
Attachment of the Piperazine Moiety: The pyridinylpiperazine group is attached through a series of coupling reactions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazine ring or the aromatic substituents, potentially altering the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, amines, and other nucleophiles.
Major Products
Oxidation Products: N-oxides of the piperazine ring.
Reduction Products: Reduced triazine derivatives.
Substitution Products: Various substituted triazine compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes, making it valuable in biochemical research.
Receptor Binding Studies: Investigated for its ability to bind to certain biological receptors, aiding in the study of receptor-ligand interactions.
Medicine
Drug Development: Explored as a lead compound in the development of new therapeutic agents, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry
Agriculture: Potential use in the development of agrochemicals.
Pharmaceuticals: Utilized in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-N-(4-chlorophenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in disease pathways.
Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to therapeutic effects such as anti-cancer activity by inducing apoptosis in cancer cells or anti-inflammatory effects by modulating immune responses.
Comparison with Similar Compounds
Similar Compounds
2-N-(4-chlorophenyl)-4,6-diamino-1,3,5-triazine: Lacks the piperazine moiety, resulting in different biological activity.
6-(4-pyridin-2-ylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine: Similar structure but without the chlorophenyl group, affecting its chemical reactivity and applications.
Uniqueness
Structural Complexity: The presence of both the chlorophenyl and pyridinylpiperazine groups makes it unique in terms of its chemical and biological properties.
This detailed overview provides a comprehensive understanding of 2-N-(4-chlorophenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H21ClN8 |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
2-N-(4-chlorophenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H21ClN8/c20-14-4-6-15(7-5-14)23-19-25-16(24-18(21)26-19)13-27-9-11-28(12-10-27)17-3-1-2-8-22-17/h1-8H,9-13H2,(H3,21,23,24,25,26) |
InChI Key |
JBQYOMAORVUETK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N)C4=CC=CC=N4 |
Origin of Product |
United States |
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